![molecular formula C31H30N4O9S B2665012 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide CAS No. 688060-36-8](/img/structure/B2665012.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide is a useful research compound. Its molecular formula is C31H30N4O9S and its molecular weight is 634.66. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A significant area of research for derivatives similar to the specified compound involves their antitumor properties. Compounds with structural similarities have demonstrated broad-spectrum antitumor activities by inhibiting key enzymes or pathways involved in cancer cell proliferation and survival. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones was synthesized and evaluated for their in vitro antitumor activity, showing remarkable potency across various cancer cell lines due to their interaction with the ATP binding site of EGFR-TK and B-RAF kinase, akin to known antitumor agents like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
The exploration of novel compounds for antimicrobial applications is another critical area of research. Derivatives of the specified compound have been synthesized and assessed for their antimicrobial efficacy against a variety of bacterial and fungal strains. For example, new quinoline derivatives containing an azole nucleus were prepared and demonstrated good to moderate activity against various microorganisms, highlighting their potential as effective antimicrobial agents (Muhammet Özyanik et al., 2012).
Antiviral Activity
Antiviral properties are also a significant focus of research for these compounds. The synthesis of new (quinazolin-4-ylamino)methylphosphonates through microwave irradiation and their subsequent evaluation for antiviral activity against the Tobacco mosaic virus (TMV) revealed that some synthesized compounds exhibited weak to good antiviral properties, suggesting their potential application in combating viral infections (Hui Luo et al., 2012).
Binding Mode and Structural Studies
Understanding the binding mode and structural characterization of these compounds is crucial for their targeted application in scientific research. For example, the development and binding mode assessment of a novel thymidylate synthase inhibitor targeted tumor cells, showcasing how structural elucidation can aid in designing more effective therapeutic agents with potential for selective toxicity towards cancer cells (A. Tochowicz et al., 2013).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O9S/c1-39-19-6-7-21(24(11-19)40-2)33-29(37)15-45-31-34-22-13-27-26(43-17-44-27)12-20(22)30(38)35(31)9-3-4-28(36)32-14-18-5-8-23-25(10-18)42-16-41-23/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRFDOSACMXPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)
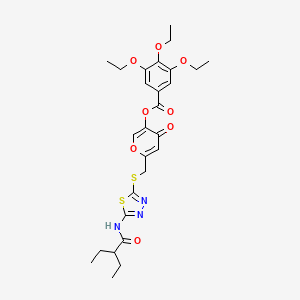
![N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2664932.png)
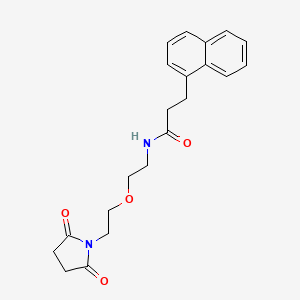
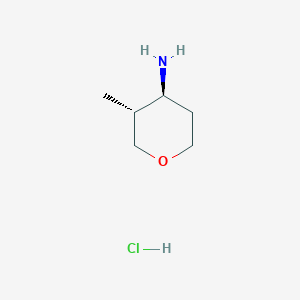
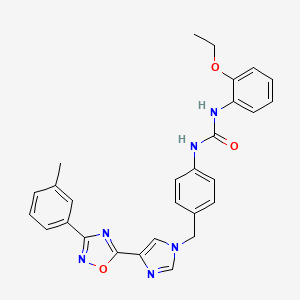
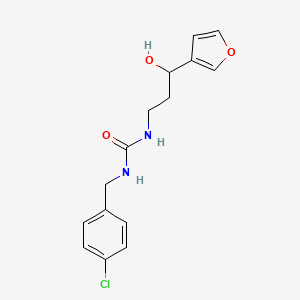
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2664943.png)
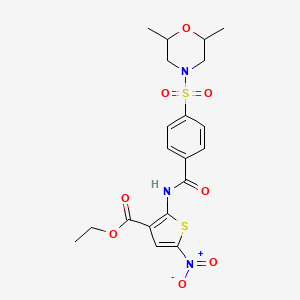
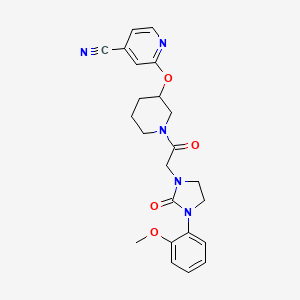
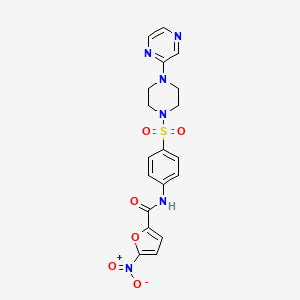
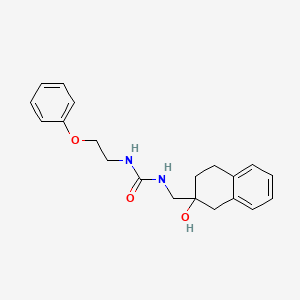
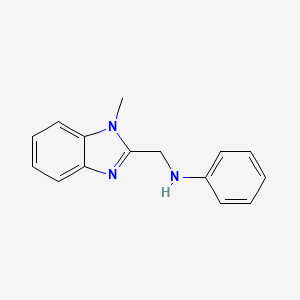
![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)